molecular formula C17H17N3O2 B2467114 (E)-N-(cyanomethyl)-3-(2-propoxyquinolin-3-yl)prop-2-enamide CAS No. 1281683-76-8

(E)-N-(cyanomethyl)-3-(2-propoxyquinolin-3-yl)prop-2-enamide

Katalognummer: B2467114
CAS-Nummer: 1281683-76-8
Molekulargewicht: 295.342
InChI-Schlüssel: ABFQKJHKXWASCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(cyanomethyl)-3-(2-propoxyquinolin-3-yl)prop-2-enamide is a synthetic enamide derivative characterized by a prop-2-enamide backbone substituted with a cyanomethyl group at the N-position and a 2-propoxyquinolin-3-yl moiety at the β-carbon. The quinoline scaffold is notable for its prevalence in bioactive molecules, often contributing to antimicrobial and antiparasitic activities . The propoxy side chain may modulate lipophilicity, affecting membrane permeability and bioavailability.

Eigenschaften

IUPAC Name

(E)-N-(cyanomethyl)-3-(2-propoxyquinolin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-11-22-17-14(7-8-16(21)19-10-9-18)12-13-5-3-4-6-15(13)20-17/h3-8,12H,2,10-11H2,1H3,(H,19,21)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFQKJHKXWASCN-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC2=CC=CC=C2C=C1C=CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=NC2=CC=CC=C2C=C1/C=C/C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-N-(cyanomethyl)-3-(2-propoxyquinolin-3-yl)prop-2-enamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article discusses its biological activity, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15H16N2O
  • Molecular Weight : 240.30 g/mol

This compound contains a quinoline moiety, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.

Inhibition of FGFR4

Research indicates that related compounds in the same class exhibit inhibitory effects on Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor implicated in various cancers. FGFR4 plays a crucial role in cellular processes such as proliferation and differentiation. The inhibition of FGFR4 can lead to reduced tumor growth and improved treatment outcomes in cancer therapies .

Anticonvulsant Activity

Similar compounds have shown potential anticonvulsant activity in preclinical studies. For instance, derivatives of cinnamamide have been tested for their efficacy against seizures in various animal models, demonstrating significant activity against induced seizures, which may suggest a similar profile for (E)-N-(cyanomethyl)-3-(2-propoxyquinolin-3-yl)prop-2-enamide .

Table 1: Summary of Biological Activities

Activity Effect Reference
FGFR4 InhibitionReduces tumor growth
AnticonvulsantSignificant seizure reduction
CytotoxicitySafe up to 100 µM in cell lines

Case Studies

  • FGFR4 Inhibition Study : In vitro studies demonstrated that compounds structurally related to (E)-N-(cyanomethyl)-3-(2-propoxyquinolin-3-yl)prop-2-enamide effectively inhibited FGFR4, leading to decreased cell viability in cancer cell lines. This suggests a potential application in targeted cancer therapies.
  • Anticonvulsant Efficacy : In a study involving the Frings audiogenic seizure-susceptible mouse model, related cinnamamide derivatives showed effective seizure control at doses ranging from 13.21 mg/kg to 114.4 mg/kg, indicating that (E)-N-(cyanomethyl)-3-(2-propoxyquinolin-3-yl)prop-2-enamide could exhibit similar properties .

Safety Profile

The safety evaluation of related compounds has shown that they are non-mutagenic and exhibit low cytotoxicity at therapeutic concentrations. For example, the compound KM-568 was tested for mutagenicity using the Ames test and found to be safe at concentrations up to 100 µM, which supports the potential safety of (E)-N-(cyanomethyl)-3-(2-propoxyquinolin-3-yl)prop-2-enamide .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and related enamide derivatives:

Compound Name Core Structure Key Substituents Biological Activity
(E)-N-(cyanomethyl)-3-(2-propoxyquinolin-3-yl)prop-2-enamide Prop-2-enamide - N: Cyanomethyl
- β-Carbon: 2-Propoxyquinolin-3-yl
Not explicitly reported (structural analogs suggest antimicrobial/anti-inflammatory potential)
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide Prop-2-enamide - N: 3,5-Bis(trifluoromethyl)phenyl
- β-Carbon: 4-Chlorophenyl
Submicromolar antibacterial activity against S. aureus and MRSA
(E)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide Prop-2-enamide - N: 2-(4-Hydroxyphenyl)ethyl
- β-Carbon: 4-Hydroxyphenyl
Anti-inflammatory (IC50 = 17.00 µM)
(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide Prop-2-enamide - N: 4-(Trifluoromethoxy)phenyl
- β-Carbon: 3,4-Dichlorophenyl
Broad-spectrum antibacterial (active against Mycobacterium spp.) with low cytotoxicity
(E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide Prop-2-enamide - N: Sulfamoylphenyl carbamothioyl
- β-Carbon: Furan-2-yl
Not reported; sulfamoyl group suggests potential enzyme inhibition

Key Observations :

  • Quinoline vs. Phenyl/Furan Moieties: The 2-propoxyquinolin-3-yl group in the target compound distinguishes it from phenyl or furan-based analogs.
  • Electron-Withdrawing Groups: The cyanomethyl group contrasts with halogenated (e.g., Cl, CF3) or hydroxylated substituents in analogs. While halogens enhance lipophilicity and membrane penetration , the nitrile group may improve metabolic stability or hydrogen-bonding capacity .
Antimicrobial Activity

Chlorinated cinnamanilides (e.g., 3,4-dichlorophenyl derivatives) exhibit potent activity against Gram-positive bacteria (MIC = 0.1–1 µM) and mycobacteria, outperforming clinical standards like ampicillin . The target compound’s quinoline moiety may synergize with the enamide core for similar activity, though direct evidence is lacking.

Anti-Inflammatory Activity

Hydroxyphenyl-substituted enamides (e.g., compound 2 from ) show IC50 values comparable to quercetin (17.00 µM vs. 17.21 µM) via NO inhibition . The absence of phenolic groups in the target compound suggests a different mechanism, possibly mediated by quinoline’s interaction with inflammatory pathways.

Cytotoxicity

3,4-Dichlorocinnamanilides exhibit low cytotoxicity (IC50 > 50 µM) in mammalian cells, attributed to balanced lipophilicity . The cyanomethyl group’s polarity may further reduce toxicity in the target compound.

Physicochemical and ADMET Properties

Property Target Compound (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide (E)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
Lipophilicity (LogP) Estimated ~3.5 (propoxy + quinoline) Experimentally determined: 4.2–4.8 ~2.1 (hydroxyl groups reduce LogP)
Hydrogen Bonding Moderate (cyanomethyl + quinoline N) Low (CF3 and Cl reduce H-bonding) High (multiple hydroxyl groups)
Solubility Low (quinoline core) Very low (high LogP) Moderate (polar hydroxyl groups)

Implications :

  • The target compound’s moderate lipophilicity may balance membrane permeability and solubility, though aqueous solubility could limit formulation options.
  • Trifluoromethyl groups in analogs enhance antibacterial activity but increase metabolic stability risks .

Q & A

Q. How does the 2-propoxyquinolin-3-yl moiety influence the compound’s electronic properties and binding interactions?

  • Methodological Answer : The quinoline ring’s electron-deficient nature enhances π-π stacking with aromatic residues in target proteins. The propoxy group modulates lipophilicity (logP calculations via ChemDraw) and hydrogen-bond acceptor capacity. Replace with analogs (e.g., methoxy, ethoxy) to probe SAR and optimize binding affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.